EGCG Octaacetate

Bioaccessibility Drug Stability Prodrug Design

EGCG Octaacetate (AcEGCG, Pro-EGCG) is the peracetylated prodrug of EGCG designed for applications where the parent catechin fails: Gram-negative antibacterial assays (MIC 250 μg/mL vs. 580 μg/mL for EGCG against E. coli), intracellular cancer studies requiring passive membrane permeation (LogP 3.99 vs. 0.5), and in vivo models demanding enhanced bioaccessibility (60.13% vs. 31.80%). Standard EGCG is not a substitute—its poor lipophilicity and rapid metabolism yield null results in these contexts. Procure the research-grade prodrug specifically engineered for cellular uptake and in vivo delivery.

Molecular Formula C38H34O19
Molecular Weight 794.7 g/mol
Cat. No. B3025829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGCG Octaacetate
Molecular FormulaC38H34O19
Molecular Weight794.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(CC(C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC(=C(C(=C4)OC(=O)C)OC(=O)C)OC(=O)C)C(=C1)OC(=O)C
InChIInChI=1S/C38H34O19/c1-16(39)48-26-13-28(49-17(2)40)27-15-34(57-38(47)25-11-32(52-20(5)43)37(55-23(8)46)33(12-25)53-21(6)44)35(56-29(27)14-26)24-9-30(50-18(3)41)36(54-22(7)45)31(10-24)51-19(4)42/h9-14,34-35H,15H2,1-8H3/t34-,35-/m1/s1
InChIKeySVHJCTSSYQPWEV-VSJLXWSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGCG Octaacetate: A Fully Acetylated Prodrug for Enhanced Stability and Bioavailability


EGCG Octaacetate (AcEGCG, Pro-EGCG), with CAS number 148707-39-5, is a chemically modified prodrug of the green tea catechin (-)-epigallocatechin-3-gallate (EGCG) [1]. It is synthesized by fully acetylating all eight hydroxyl groups of the EGCG molecule, resulting in a lipophilic derivative (LogP ~ 3.99) with significantly altered physicochemical and biological properties compared to the parent compound .

EGCG Octaacetate vs. EGCG: Why Chemical Identity Matters for Experimental Outcomes


The common green tea catechin EGCG is not an effective substitute for EGCG Octaacetate in research applications requiring cellular uptake, membrane permeability, or activity against gram-negative bacteria. EGCG's poor stability in physiological conditions, low lipophilicity (LogP ≈ 0.5), and rapid metabolism severely limit its utility in many in vitro and in vivo models [1]. The strategic peracetylation of EGCG to form EGCG Octaacetate fundamentally alters its molecular properties, converting it into a lipophilic prodrug that acts as a cellular delivery vehicle for the parent compound and, in some contexts, demonstrates superior intrinsic activity [2]. Substituting EGCG for its octaacetate derivative will yield markedly different, and often null, results in assays where these differentiating factors are critical.

Quantitative Differentiation Guide for EGCG Octaacetate Procurement


Superior Bioaccessibility and Stability vs. EGCG

EGCG Octaacetate demonstrates significantly higher bioaccessibility than its parent compound, EGCG. The acetylation of all eight hydroxyl groups masks these polar sites, dramatically increasing its resistance to oxidative degradation and improving its stability in aqueous solutions. This is quantified by a substantial increase in simulated intestinal bioaccessibility [1]. Furthermore, the full acetylation improves cellular uptake and in vivo bioavailability compared to EGCG [2].

Bioaccessibility Drug Stability Prodrug Design Cellular Uptake

Enhanced Antibacterial Potency, Especially Against Gram-Negative Bacteria

EGCG Octaacetate exhibits significantly more potent antibacterial activity than EGCG, with the most pronounced differential effect observed against Gram-negative bacteria. While EGCG shows moderate activity against Gram-positive strains and weak activity against Gram-negatives, its octaacetate derivative is potent against both. This is attributed to the increased lipophilicity of EGCG Octaacetate, which facilitates its penetration through the lipopolysaccharide-rich outer membrane of Gram-negative bacteria [1]. MIC values against Escherichia coli and Yersinia enterocolitica are 2.3-fold and 2.2-fold lower for EGCG Octaacetate, respectively [1].

Antibacterial Gram-negative Bacteria Lipophilicity Minimum Inhibitory Concentration

Improved Lipophilicity Drives Membrane Permeability (LogP Comparison)

The fundamental difference between EGCG and EGCG Octaacetate lies in their lipophilicity, a key determinant of passive membrane diffusion. EGCG is highly hydrophilic with a LogP of approximately 0.5 . In stark contrast, the acetylation of all hydroxyl groups yields EGCG Octaacetate, a highly lipophilic molecule with a calculated LogP of 3.99 . This substantial shift in lipophilicity is the primary driver of the compound's enhanced cellular uptake and bioavailability.

Lipophilicity LogP Membrane Permeability Prodrug Strategy

Direct Cytotoxicity Against Human Cancer Cell Lines at 50 μM

EGCG Octaacetate demonstrates significant growth inhibitory activity against human cancer cell lines as a standalone agent. In a direct comparison, a 50 μM concentration of the EGCG Octaacetate prodrug showed greater cytotoxic effect than a combination of 50 μM EGCG and 400 μM acetate, indicating the prodrug's intrinsic activity is not simply due to the release of its components [1]. The study established that a 400 μM concentration of the prodrug itself exhibited significant growth inhibition [1].

Cytotoxicity Anticancer Activity Prodrug Design In Vitro Pharmacology

Distinct Physicochemical Properties for Formulation (Melting Point and Solubility)

The transformation from EGCG to EGCG Octaacetate yields a distinct solid-state compound with unique physicochemical properties crucial for handling and formulation. The peracetylated derivative is a crystalline solid with a sharp melting point of 114.3-115.1 °C, indicating high purity and chemical identity . Its solubility profile is also inverted: while EGCG is water-soluble, EGCG Octaacetate is insoluble in water but highly soluble in organic solvents like DMSO (100 mg/mL) . This solubility shift is a direct consequence of the increased lipophilicity.

Formulation Science Solubility Physicochemical Properties Drug Development

High-Value Application Scenarios for EGCG Octaacetate Based on Evidence


Investigating Activity Against Gram-Negative Bacteria

EGCG Octaacetate is the preferred choice for antimicrobial studies targeting Gram-negative pathogens. Direct comparative data shows that EGCG Octaacetate has MIC values 2.3-fold lower against E. coli than EGCG, enabling effective inhibition of a bacterial class against which EGCG shows weak activity [1]. This makes it an essential reagent for exploring the therapeutic potential of catechin derivatives against hard-to-treat Gram-negative infections.

Cell-Based Anticancer Assays Requiring Intracellular Delivery

For in vitro cancer studies, EGCG Octaacetate should be selected over EGCG when the experimental design requires robust intracellular accumulation of the active moiety. The prodrug's high lipophilicity (LogP 3.99) drives passive cellular uptake, and direct evidence shows it is more cytotoxic than an equivalent dose of EGCG plus acetate on human carcinoma cells [2].

In Vivo Pharmacokinetic and Efficacy Studies

In animal models, EGCG Octaacetate is the necessary reagent for investigating the in vivo effects of EGCG. The poor oral bioavailability of EGCG limits its utility in vivo [1]. The octaacetate prodrug was specifically designed to overcome this limitation, and its enhanced bioaccessibility (60.13% vs. 31.80% for EGCG) provides a more effective vehicle for delivering the parent compound to target tissues [3].

Technical Documentation Hub

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